molecular formula C11H13N5O3 B135234 Neplanocin A CAS No. 72877-50-0

Neplanocin A

Cat. No. B135234
CAS RN: 72877-50-0
M. Wt: 263.25 g/mol
InChI Key: XUGWUUDOWNZAGW-VDAHYXPESA-N
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Description

Neplanocin A is a carbocyclic nucleoside analog with a unique cyclopentane structure in its ribose moiety, which exhibits significant antitumor and antiviral activities. It is known to be a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme that plays a crucial role in the regulation of methylation reactions within the cell . The inhibition of this enzyme by neplanocin A leads to a variety of biochemical effects, including the suppression of RNA synthesis and the alteration of hormone production in certain cell lines .

Synthesis Analysis

Several approaches have been developed for the synthesis of (-)-neplanocin A. One method involves a stereoselective construction of the five-membered ring via an intramolecular aldol reaction of a lithium enolate generated by conjugate addition of lithium thiolate . Another approach utilizes a formal total synthesis from a cyclopentane derivative, employing a strategy that includes reiterative usage of an acetonide protecting group . Additionally, asymmetric total synthesis has been achieved from d-galactose through regioselective and diastereoselective amination and intramolecular olefin metathesis . These synthetic strategies highlight the complexity and ingenuity required to construct the neplanocin A molecule.

Molecular Structure Analysis

The molecular structure of neplanocin A is characterized by its cyclopentane ring, which is a distinctive feature compared to the typical ribose sugar found in nucleosides. This structural uniqueness is responsible for its biological activity and is a key focus in the synthesis of neplanocin A and its analogs . The modifications and analogs of neplanocin A, such as the apio-neplanocin A and various 5'-substituted derivatives, have been synthesized to explore the structure-activity relationship and to potentially enhance its antiviral and antitumor properties .

Chemical Reactions Analysis

Neplanocin A undergoes various chemical reactions during its synthesis, including Michael-aldol tandem cyclization, hydroxymethylation, ring-closing metathesis (RCM), and C-H insertion reactions . These reactions are critical for constructing the neplanocin A framework and for introducing functional groups that are essential for its biological activity. The synthesis often involves multiple steps, including the protection and deprotection of functional groups, to achieve the desired stereochemistry and structural integrity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of neplanocin A are closely related to its biological function. As an adenosine analog, neplanocin A mimics the natural substrate of AdoHcy hydrolase, allowing it to bind tightly to the enzyme and inhibit its activity . The cyclopentane ring contributes to the molecule's stability and resistance to enzymatic degradation, which is important for its antitumor and antiviral efficacy . The synthesis of neplanocin A analogs with various substitutions at the 5' position has been explored to study the impact of these modifications on the compound's physical properties, such as solubility and stability, as well as its biological activity .

Scientific Research Applications

Antiviral and Antitumor Applications
Neplanocin A has been identified as a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, playing a significant role in antiviral and antitumor activities. Its inhibitory effect on AdoHcy hydrolase is thought to be a tight binding inhibition, suggesting its potential in therapeutic applications. Notably, Neplanocin A has shown inhibitory effects on vaccinia virus multiplication, possibly due to its interference with S-adenosylmethionine-dependent macromolecular methylation essential for virus particle production. Advanced docking studies and pharmacophore mapping are being performed to improve the binding of Neplanocin A derivatives to target enzymes and reduce adverse effects, indicating ongoing efforts to harness its potential more effectively (Sreenubabu, 2016).

Synthetic Advances
The synthesis of Neplanocin A derivatives and analogues has been a significant area of research, focusing on creating more efficient methods and exploring the biological activity of these compounds. Innovative approaches have been developed for the synthesis of various Neplanocin derivatives, showing the scientific community's keen interest in exploring its potential further. For instance, novel acyclic Neplanocin A analogues have been designed and synthesized, displaying promising antiviral and antitumor activity (Wu & Hong, 2005). Moreover, the total synthesis of (-)-neplanocin A using lithium thiolate-initiated Michael-aldol tandem cyclization reaction has been achieved, highlighting the advancements in synthetic chemistry for this compound (Ono et al., 2001).

Antiviral Properties
Recent studies have identified novel Neplanocin A derivatives as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro. These derivatives have shown effectiveness in reducing intracellular HBV RNA levels without inhibiting S-adenosyl-l-homocysteine hydrolase activity, indicating a unique mechanism of action. The selective inhibition of HBV by these Neplanocin A derivatives marks them as promising candidates for further development as antiviral agents, showcasing the compound's potential in the fight against viral infections (Toyama et al., 2022).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Neplanocin A . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Novel Neplanocin A derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro . Although their exact mechanism (target molecule) remains to be elucidated, the novel Neplanocin A derivatives are considered promising candidate drugs for inhibition of HBV replication .

properties

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWUUDOWNZAGW-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993658
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neplanocin A

CAS RN

72877-50-0
Record name (-)-Neplanocin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72877-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neplanocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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